molecular formula C17H10Cl2F2O B2815892 (1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one CAS No. 346670-60-8

(1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one

Cat. No.: B2815892
CAS No.: 346670-60-8
M. Wt: 339.16
InChI Key: LBUDJHCIGYIYFW-FIFLTTCUSA-N
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Description

“(1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one” is a chemical compound with the CAS Number: 346670-60-8. It has a molecular weight of 339.17 and its IUPAC name is (1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)-1,4-pentadien-3-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H10Cl2F2O/c18-14-3-1-5-16(20)12(14)9-7-11(22)8-10-13-15(19)4-2-6-17(13)21/h1-10H/b9-7+,10-8+ . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.

Scientific Research Applications

  • Polymorph Identification and Antitumor Potential : A study by Ferreira et al. (2019) identified a new polymorph of a bischalcone derivative of (1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one. They used ss-NMR and single-crystal X-ray diffraction for identification. The study also assessed the cytotoxicity of similar bischalcone compounds, revealing their potential antitumor properties against cancer cell lines, with increased biological activity correlated to higher halogen electronegativity Ferreira et al., 2019.

  • Nonlinear Optical Properties : Research by Shettigar et al. (2006) focused on the nonlinear optical properties of bis-chalcone derivatives, including those similar to this compound. They found that these derivatives exhibited significant second-harmonic generation (SHG) efficiencies and were potential candidates for optical limiting materials due to their two-photon absorption phenomena Shettigar et al., 2006.

  • Chemosensors for Cyanide Detection : Gupta et al. (2021) synthesized new chalcone analogs, including (1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one, and investigated their use as chemosensors for detecting cyanide ions. These derivatives exhibited high selectivity and sensitivity for cyanide detection, outperforming traditional ion chromatography methods Gupta et al., 2021.

  • Fluorescence Properties : Ruanwas et al. (2015) studied the fluorescence properties of dienone derivatives, including compounds structurally similar to this compound. They discovered that these compounds exhibited good fluorescence properties, making them promising candidates for fluorescent probes Ruanwas et al., 2015.

  • Nanoparticle and Rod Formation : Kumar et al. (2016) synthesized nanoparticles and rods of 1,5-Bis(2-Halophenyl)Penta-1,4-Dien-3-One derivatives, revealing distinct morphologies and proposing a detailed mechanism for their formation Kumar et al., 2016.

  • Cytotoxicity of Derivatives : A study by Yerdelen et al. (2015) synthesized aminomethyl derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one, similar in structure to the compound . These derivatives exhibited significant cytotoxic activities against various neoplasms and carcinoma cells, demonstrating tumor-selectivity Yerdelen et al., 2015.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

The future directions for this compound are not specified in the available literature. Its potential uses could be explored in various fields such as pharmaceuticals, materials science, and organic synthesis .

Properties

IUPAC Name

(1E,4E)-1,5-bis(2-chloro-6-fluorophenyl)penta-1,4-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2F2O/c18-14-3-1-5-16(20)12(14)9-7-11(22)8-10-13-15(19)4-2-6-17(13)21/h1-10H/b9-7+,10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUDJHCIGYIYFW-FIFLTTCUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC(=O)C=CC2=C(C=CC=C2Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)/C=C/C2=C(C=CC=C2Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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